3-Chloro-4-methyl-5-nitropyridine
Overview
Description
3-Chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2 . It is a derivative of nitropyridine, which is a class of organic compounds containing a nitro group attached to a pyridine ring .
Synthesis Analysis
The synthesis of nitropyridines, including 3-Chloro-4-methyl-5-nitropyridine, typically involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The yield for this reaction is generally good for 4-substituted pyridines and moderate for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methyl-5-nitropyridine consists of a pyridine ring with a chlorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Chloro-4-methyl-5-nitropyridine is a light yellow crystalline solid . It has a melting point of 51-53 °C and a predicted boiling point of 279.6±35.0 °C . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Synthesis of Azaindoles
3-Chloro-4-methyl-5-nitropyridine: can be used as a starting material in the synthesis of various azaindoles, which are heterocyclic aromatic organic compounds. Azaindoles have significant pharmaceutical applications, particularly in the development of drugs with anti-inflammatory and anti-cancer properties .
Diagnostic Assay Manufacturing
This compound may find applications in diagnostic assay manufacturing due to its reactivity and potential for forming complex organic structures. Diagnostic assays are crucial in medical diagnostics for detecting specific biomolecules related to diseases .
Organic Adduct Formation
The related compound 2-amino-5-nitropyridine has been used to synthesize organic adducts with potential utility in electronics. By analogy, 3-Chloro-4-methyl-5-nitropyridine could be employed in creating new organic adducts for materials science applications .
Malonation Reactions
Nitropyridines, including similar compounds to 3-Chloro-4-methyl-5-nitropyridine , have been used in malonation reactions. These reactions are important for creating intermediates in organic synthesis, which can lead to a variety of end products including pharmaceuticals and agrochemicals .
Vicarious Nucleophilic Substitution
The compound may undergo vicarious nucleophilic substitution reactions, which are useful for introducing functional groups into aromatic compounds. This can lead to the creation of new molecules with potential applications in drug development and other areas of chemical research .
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-chloro-4-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Nitropyridines are known to cause skin irritation and serious eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methyl-5-nitropyridine. For instance, the compound’s reactivity can be affected by the presence of other substances, such as boron reagents in the Suzuki–Miyaura coupling . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-4-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZEUNCWAJMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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